![molecular formula C14H11FN2O2 B4237685 N-{[(2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4237685.png)
N-{[(2-fluorophenyl)amino]carbonyl}benzamide
描述
N-{[(2-fluorophenyl)amino]carbonyl}benzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and maintenance, making them an attractive target for cancer therapy.
作用机制
N-{[(2-fluorophenyl)amino]carbonyl}benzamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, the accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which are more difficult to repair. In cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations, the accumulation of double-strand DNA breaks leads to cell death.
Biochemical and Physiological Effects
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies. It has also been investigated for its potential in combination with other targeted therapies. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to have low toxicity and is generally well-tolerated in patients.
实验室实验的优点和局限性
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has several advantages for use in lab experiments. It has been extensively studied and characterized, making it a reliable tool for investigating PARP inhibition. It is also commercially available and relatively inexpensive. However, N-{[(2-fluorophenyl)amino]carbonyl}benzamide has some limitations, including its specificity for PARP enzymes and its potential for off-target effects.
未来方向
There are several future directions for the use of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in cancer therapy. One area of interest is the development of combination therapies with other targeted agents. Another area of interest is the investigation of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in different cancer types and in combination with different chemotherapy and radiation regimens. Additionally, further research is needed to understand the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide and to develop strategies to overcome resistance. Finally, the development of more potent and selective PARP inhibitors is an active area of research.
Conclusion
N-{[(2-fluorophenyl)amino]carbonyl}benzamide is a small molecule inhibitor of PARP enzymes that has shown promise as a cancer therapeutic agent. It has been extensively studied in preclinical and clinical settings and has been shown to enhance the efficacy of chemotherapy and radiation therapy. Its low toxicity and well-tolerated profile make it an attractive candidate for combination therapies with other targeted agents. Future research will focus on developing more potent and selective PARP inhibitors and investigating the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide.
科学研究应用
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
属性
IUPAC Name |
N-[(2-fluorophenyl)carbamoyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSVWTCPXBYWPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。